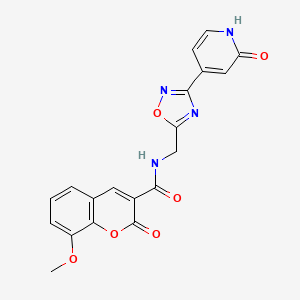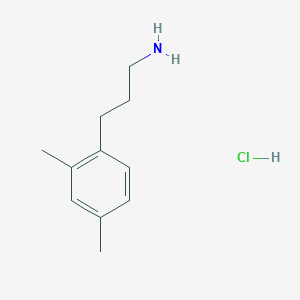
3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 2044714-38-5 . It has a molecular weight of 199.72 . The IUPAC name for this compound is 3-(2,4-dimethylphenyl)propan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is 1S/C11H17N.ClH/c1-9-5-6-11(4-3-7-12)10(2)8-9;/h5-6,8H,3-4,7,12H2,1-2H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a powder . It is stored at room temperature .科学的研究の応用
Conformational Studies and Crystal Structures
Research into structurally similar compounds, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, has provided significant insights into the conformational analyses of these compounds across different environments. These studies, characterized by X-ray diffraction analysis, highlight the intricate crystal structures and the impact of molecular conformation on the physical properties of such compounds, which can influence their applications in materials science and pharmacology. The detailed examination of hydrogen-bonded chains and rings within these structures underpins the importance of molecular geometry in the development of new materials and drugs (Nitek et al., 2020).
Cathinone Derivatives and Structural Analyses
The study of cathinones, specifically through the characterization of various derivatives via techniques such as FTIR, UV–Vis, and NMR spectroscopy, alongside single crystal X-ray diffraction, sheds light on the molecular intricacies of substances structurally related to 3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride. These investigations not only contribute to a deeper understanding of the structural aspects of cathinones but also inform on the broader implications for synthetic chemistry and drug design, emphasizing the role of molecular structure in determining biological activity and material properties (Nycz et al., 2011).
Potential Antidepressant Agents
In the search for new therapeutic options, the synthesis and evaluation of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide have been explored for their potential as antidepressant agents. This research exemplifies the pharmaceutical applications of compounds within the same chemical family as 3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride, focusing on their activity in biochemical and pharmacological models. The exploration of such compounds underscores the ongoing efforts to discover novel treatments for mental health conditions, leveraging the structural diversity of synthetic organic chemistry (Clark et al., 1979).
Generation of Structurally Diverse Libraries
The utilization of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions highlights the versatility of compounds related to 3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride in generating structurally diverse libraries. This approach facilitates the discovery of new molecules with potential applications in drug discovery, materials science, and chemical synthesis, illustrating the broad utility of such compounds in facilitating innovative research and development efforts (Roman, 2013).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on measures to be taken to prevent or minimize adverse effects resulting from exposure to the compound or improper storage or handling of the compound .
特性
IUPAC Name |
3-(2,4-dimethylphenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9-5-6-11(4-3-7-12)10(2)8-9;/h5-6,8H,3-4,7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPRELGJRRKOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Ethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2711181.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2711182.png)
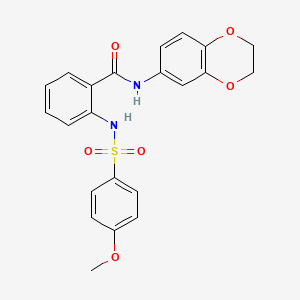
![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2711184.png)
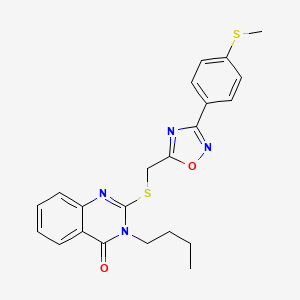
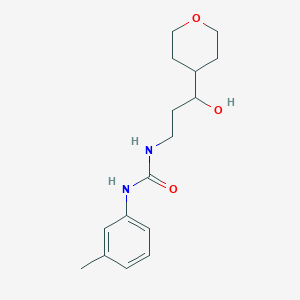
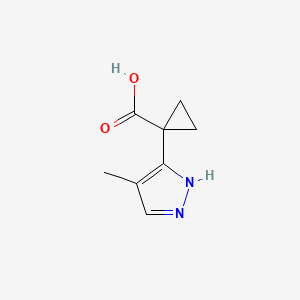
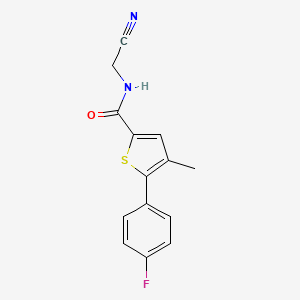
![4-[Benzyl(methyl)amino]oxane-4-carbonitrile](/img/structure/B2711194.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711197.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2711198.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2711199.png)
